molecular formula C13H11F2N3O2 B2742683 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-96-1

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No. B2742683
CAS RN: 1021218-96-1
M. Wt: 279.247
InChI Key: ICLHBVOAHBNIPS-UHFFFAOYSA-N
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Description

“2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide” is a chemical compound with the molecular formula C13H11F2N3O2 . It has a molecular weight of 279.247 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, which is a benzene ring attached to an amide group . It also contains two fluorine atoms attached to the benzene ring, and a pyridazine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not specified in the sources I found .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical's structure indicates its potential utility in the synthesis of fluorinated molecules, which are crucial in pharmaceutical and agrochemical industries due to their unique properties such as increased stability and lipophilicity. For instance, studies on rhodium(III)-catalyzed reactions highlight the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons, demonstrating broad substrate compatibility, functional group tolerance, and high regioselectivity without external oxidants (Cui et al., 2023). This showcases the compound's potential in enhancing synthetic routes to difluorinated molecules.

Antimicrobial Applications

Research into benzamide analogs reveals their significant antimicrobial and antifungal activities, with some compounds showing promising broad-spectrum capabilities (Rajurkar & Pund, 2014). The introduction of fluorine atoms into the benzamide structure has been linked to enhanced biological activity, underscoring the potential of 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in the development of new antimicrobial agents.

Photoactivation in Agricultural Chemistry

The role of light in activating certain herbicides suggests a potential research avenue for 2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide in studying the mechanism of action of such compounds and the development of new agrochemicals (Devlin et al., 1983).

Heterocyclic Synthesis

The compound's structure is conducive to the synthesis of heterocyclic compounds, including fluorinated heterocycles, which are pivotal in drug discovery due to their pharmacological properties. Research on nucleophilic vinylic substitution reactions demonstrates the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, highlighting the utility of difluoroenamides and fluoroynamides as precursors (Meiresonne et al., 2015).

Molecular Interaction Studies

Studies on the synthesis of polysubstituted pyridazinones and their sequential nucleophilic substitution reactions offer insights into the regioselectivity of nucleophilic substitution, which could be pivotal in drug design and development (Pattison et al., 2009).

properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O2/c14-9-3-4-10(11(15)8-9)13(20)16-6-7-18-12(19)2-1-5-17-18/h1-5,8H,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLHBVOAHBNIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

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